Cas no 686770-83-2 (2-(benzylsulfanyl)-3-phenyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one)

2-(Benzylsulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound featuring a thienopyrimidinone core with benzylsulfanyl and phenyl substituents. This structure imparts potential utility in medicinal chemistry and materials science due to its fused ring system and functional group diversity. The thienopyrimidinone scaffold is known for its bioactivity, particularly in kinase inhibition and antimicrobial applications. The benzylsulfanyl moiety may enhance solubility and reactivity, while the phenyl group contributes to steric and electronic modulation. Its synthetic versatility allows for further derivatization, making it a valuable intermediate for drug discovery and organic synthesis. The compound's stability and well-defined reactivity profile support its use in rigorous research applications.
2-(benzylsulfanyl)-3-phenyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one structure
686770-83-2 structure
Product name:2-(benzylsulfanyl)-3-phenyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one
CAS No:686770-83-2
MF:C19H16N2OS2
MW:352.473141670227
CID:6438138
PubChem ID:2155146

2-(benzylsulfanyl)-3-phenyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-(benzylsulfanyl)-3-phenyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one
    • 2-benzylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
    • IFLab1_002329
    • HMS1418J19
    • 686770-83-2
    • F0579-0064
    • 2-(benzylsulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
    • AKOS024584762
    • 2-(benzylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
    • Inchi: 1S/C19H16N2OS2/c22-18-17-16(11-12-23-17)20-19(21(18)15-9-5-2-6-10-15)24-13-14-7-3-1-4-8-14/h1-10H,11-13H2
    • InChI Key: BTZYYFZPQXBJLS-UHFFFAOYSA-N
    • SMILES: S1CCC2=C1C(N(C1C=CC=CC=1)C(=N2)SCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 352.07040549g/mol
  • Monoisotopic Mass: 352.07040549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 546
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 83.3Ų

2-(benzylsulfanyl)-3-phenyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0579-0064-5mg
2-(benzylsulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
686770-83-2 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0579-0064-50mg
2-(benzylsulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
686770-83-2 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0579-0064-10μmol
2-(benzylsulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
686770-83-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0579-0064-20mg
2-(benzylsulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
686770-83-2 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0579-0064-75mg
2-(benzylsulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
686770-83-2 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0579-0064-30mg
2-(benzylsulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
686770-83-2 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0579-0064-2mg
2-(benzylsulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
686770-83-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0579-0064-1mg
2-(benzylsulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
686770-83-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0579-0064-25mg
2-(benzylsulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
686770-83-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0579-0064-2μmol
2-(benzylsulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
686770-83-2 90%+
2μl
$57.0 2023-05-17

2-(benzylsulfanyl)-3-phenyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one Related Literature

Additional information on 2-(benzylsulfanyl)-3-phenyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one

Compound CAS No 686770-83-2: 2-(benzylsulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

The compound with CAS No 686770-83-2, known as 2-(benzylsulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of thienopyrimidones, which are derivatives of pyrimidine fused with a thiophene ring. The structure of this molecule is characterized by a thienopyrimidine core with a benzylsulfanyl group at position 2 and a phenyl group at position 3. These substituents play a crucial role in modulating the electronic properties and reactivity of the molecule.

Recent studies have highlighted the potential of thienopyrimidones as scaffolds for drug discovery. The unique combination of aromaticity and sulfur-containing functionalities in this compound makes it an attractive candidate for exploring biological activities such as anti-inflammatory, anticancer, and antimicrobial properties. For instance, researchers have reported that 2-(benzylsulfanyl)-3-phenyl-thieno[3,2-d]pyrimidin-4-one exhibits potent inhibitory effects against certain enzymes involved in inflammatory pathways. This finding underscores its potential application in the development of novel therapeutic agents.

The synthesis of this compound involves a multi-step process that typically includes the formation of the thienopyrimidine core followed by functionalization at specific positions. One common approach is the use of microwave-assisted synthesis to enhance reaction efficiency and yield. This method has been shown to significantly reduce reaction times while maintaining high product purity. The incorporation of the benzylsulfanyl group is particularly important as it introduces additional electronic and steric effects that can influence the molecule's interactions with biological targets.

In terms of applications, CAS No 686770-83-2 has been explored in various contexts beyond drug discovery. For example, its photochemical properties make it a promising candidate for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The extended conjugation within the molecule contributes to its ability to absorb and emit light across a broad spectrum, which is highly desirable for these applications.

Moreover, recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on this compound. These studies have provided insights into its electronic structure, stability under different conditions, and potential interactions with biomolecules. Such computational approaches are invaluable for guiding experimental work and optimizing synthetic strategies.

In conclusion, CAS No 686770-83-2 represents a fascinating example of how structural complexity can lead to versatile functional properties. Its unique combination of chemical features positions it as a valuable tool in both academic research and industrial applications. As ongoing studies continue to uncover new aspects of its behavior and utility, this compound is poised to make significant contributions to various fields within chemistry and beyond.

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